噻吩并环己酮 1,1-二氧化物

描述

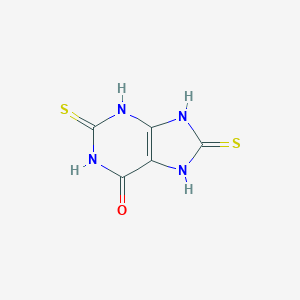

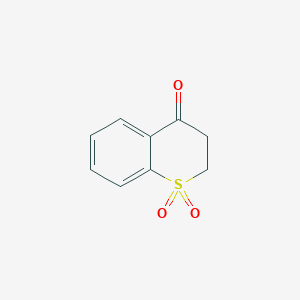

Thiochromanone 1,1-dioxide is a sulfur-containing heterocyclic compound that has been the subject of various studies due to its interesting chemical properties and potential applications in organic synthesis. The compound is related to thiophene dioxides, which are known for their unique reactivity features and key chemical transformations . Thiochromanone 1,1-dioxide and its derivatives have been examined for their NMR spectral properties, which are influenced by the presence of heteroatoms and substituents at specific positions .

Synthesis Analysis

The synthesis of thiochromanone 1,1-dioxide derivatives has been approached through different methods. A novel synthesis route involves the cyclization of o-cyanobenzyl thioacetate by a Thorpe reaction, leading to the formation of isothiochromen-4-one 2,2-dioxide . Additionally, thiophene 1,1-dioxides, which share a similar sulfur dioxide moiety, are commonly prepared by the oxidation of thiophenes . The synthesis of 3-alkylidene derivatives of 4-thiochromanone 1,1-dioxide has been achieved using trimethylsilyl enol ethers and carbonyl compounds complexed with titanium tetrachloride .

Molecular Structure Analysis

The molecular structure of thiochromanone 1,1-dioxide derivatives has been studied through various techniques, including X-ray crystallography. For instance, the preferred boat conformation of cis-1,4-dimethylisothiochroman 2,2-dioxide has been confirmed by X-ray analysis . The structural and theoretical aspects of thiophene dioxides, which are closely related to thiochromanone dioxides, have also been extensively investigated .

Chemical Reactions Analysis

Thiochromanone 1,1-dioxide and its derivatives participate in a variety of chemical reactions. They have been found to react with nitrogen-containing nucleophilic reagents , and they serve as dienophiles, 1,3-dipolarophiles, and Michael acceptors in different synthetic applications . The photochemical behavior of these compounds has also been explored, with photolysis leading to ring-expansion products in some cases .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiochromanone 1,1-dioxide derivatives are influenced by their electron-rich or electron-poor nature. Electron-poor thiophene 1,1-dioxides, for example, have been characterized by cyclic voltammetry and exhibit highly reversible and facile reductions10. The photoluminescence properties of these compounds vary depending on the substituents, with emissions in the blue-green region and quantum yields up to 34%10. The potential of these compounds as electron relays in photocatalytic hydrogen generation has also been demonstrated10.

科学研究应用

光化学重排: 2-叠氮基-4-噻吩并环己酮 1,1-二氧化物的光解导致 2H-苯并[f]-1,2-噻吩并氮杂䓬-5-酮 1,1-二氧化物的形成。这一过程展示了其在光化学应用和复杂有机合成中的潜力 (Still & Leong, 1980).

合成 3-亚烷基衍生物: 噻吩并环己酮 1,1-二氧化物与各种羰基化合物反应生成 3-亚烷基缩合产物。这突出了它在创造新型有机化合物中的作用 (Still & Ablenas, 1984).

非线性光学生色团: 噻吩并环己酮 1,1-二氧化物化合物被发现具有比其噻吩前体更高的二阶极化率和更好的热稳定性和光稳定性,使其有望用于电光器件应用 (Jiang, Liu, & Huang, 2000).

光敏保护基: 噻吩并环己酮 S,S-二氧化物(噻吩并环己酮 1,1-二氧化物的衍生物)被用作羰基化合物的感光保护基。这在合成化学中对于保护敏感基团具有重要意义 (Sugiura 等人,2013).

光电性质: 研究表明,噻吩 1,1-二氧化物(如噻吩并环己酮 1,1-二氧化物)上的取代基对其还原行为和光电性质有显着影响,这对于材料科学和电子应用至关重要 (Tsai 等人,2013).

有机合成中的构建模块: 噻吩并环己酮 1,1-二氧化物及其衍生物被用作现代有机合成和材料化学中的构建模块,有助于开发新的合成路线和化合物 (Moiseev, Balenkova, & Nenajdenko, 2006).

对映选择性合成: 该化合物已用于铜催化的不对称共轭还原铬酮和噻吩并环己酮,得到手性铬满酮和噻吩并环己酮,这在药物研究中很重要 (Xiong 等人,2017).

抗肿瘤特性: 关于 3-亚甲基噻吩并环己满-4-酮-1,1-二氧化物的合成和测试的研究表明其潜在的抗肿瘤特性,证明了其在药物化学中的相关性 (Holshouser & Loeffler, 1982).

作用机制

未来方向

Recent progress on the synthesis of 2-substituted thiochroman-4-ones via alkynylation and alkenylation of thiochromones will also be covered in future research . In addition, a total of 32 new thiochromanone derivatives containing a carboxamide moiety were designed and synthesized and their in vitro antibacterial activities were determined .

属性

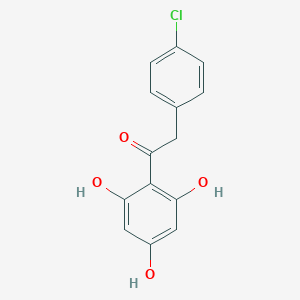

IUPAC Name |

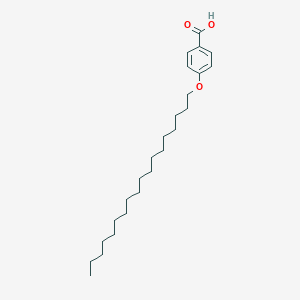

1,1-dioxo-2,3-dihydrothiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3S/c10-8-5-6-13(11,12)9-4-2-1-3-7(8)9/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJAUTBXMFSABH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50323397 | |

| Record name | 2,3-Dihydro-1-benzothiopyran-1,1,4-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiochromanone 1,1-dioxide | |

CAS RN |

19446-96-9 | |

| Record name | Thiochromanone 1,1-dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydro-1-benzothiopyran-1,1,4-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the typical synthetic approaches to obtain Thiochroman-4-one 1,1-dioxide and its derivatives?

A1: Thiochroman-4-one 1,1-dioxide serves as a versatile precursor for various derivatives. [] One common method involves converting Thiochroman-4-one 1,1-dioxide to 3-sulfinylthiochroman-4-one 1,1-dioxide, which then reacts with alkenes to yield diverse products. [] Another approach utilizes the trimethylsilyl enol ethers of Thiochroman-4-one 1,1-dioxide to react with carbonyl compounds in the presence of titanium tetrachloride, generating 3-alkylidene derivatives. [] Interestingly, while other Lewis acids are generally ineffective, boron trifluoride can also facilitate this transformation. []

Q2: How does the photochemical behavior of Thiochroman-4-one 1,1-dioxide derivatives differ with varying oxidation states at the sulfur atom?

A2: Photolysis of 2-azido-4-thiochromanone 1,1-dioxide, where sulfur exists in its sulfone form, leads to the formation of 2H-benzo[f]-1,2-thiazepin-5-one 1,1-dioxide through a ring expansion mechanism. [] Conversely, the analogous sulfoxide derivative exhibits a more complex photochemical pathway, and no ring-expansion products are observed. [] Attempts to synthesize the corresponding α-azidosulfide analog, with sulfur in its sulfide form, have been unsuccessful, suggesting inherent instability. []

Q3: Can Thiochroman-4-one 1,1-dioxide participate in cycloaddition reactions?

A3: Yes, the trimethylsilyl enol ether of Thiochroman-4-one 1,1-dioxide can react with thionyl chloride to generate an α-oxo-sulphine intermediate. [] This intermediate undergoes a unique [4 + 2] cycloaddition reaction with electron-rich alkenes like isobutylene and norbornene, resulting in novel cycloadducts. []

Q4: Are there efficient methods for synthesizing Thioflavanones, a subclass of Thiochroman-4-one derivatives, from readily available starting materials?

A4: Thioflavanones, the sulfur analogs of flavanones, can be synthesized from thiosalicylic acid. [] Treatment of thiosalicylic acid with methyllithium yields 2'-mercaptoacetophenone. [] Subsequent condensation of 2'-mercaptoacetophenone with various benzaldehyde derivatives in the presence of lithium diisopropylamide affords the desired Thioflavanones in good yields. [] This method tolerates a variety of substituents on the benzaldehyde ring, providing access to a diverse range of Thioflavanones. []

Q5: What is the biological activity profile of Thiochroman-4-one 1,1-dioxide derivatives?

A5: Thiochroman-4-one 1,1-dioxide derivatives, including thia-, oxa-, and aza-heterocyclic analogs, exhibit promising antimicrobial and anticancer activities. [] Specifically, benzodiazepine derivatives incorporating the Thiochroman-4-one 1,1-dioxide scaffold demonstrate potent antibacterial activity. [] Moreover, certain derivatives display notable anti-tuberculosis activity against Mycobacterium tuberculosis (H37Rv) and cytotoxicity against HeLa and HCT116 cancer cell lines. []

Q6: Has the structure-activity relationship (SAR) of Thiochroman-4-one 1,1-dioxide been explored for its antitumor properties?

A6: Yes, research has focused on 3-methenylthiochroman-4-one-1,1-dioxide and its dimer for potential antitumor activity. [] While the dimer exhibited marginal activity against Ehrlich ascites tumor growth in mice at 10 mg/kg/day, the monomer was not directly tested due to its instability and tendency to redimerize. [] This highlights the importance of considering stability and potential dimerization in the SAR of this compound class.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Bromobenzoyl)amino]benzoic acid](/img/structure/B96489.png)

![1-[2,4-Bis(phenylmethoxy)phenyl]-2-methoxyethanone](/img/structure/B96498.png)